![molecular formula C10H7ClO2 B6380588 2-Chloro-4-(furan-2-yl)phenol, 95% CAS No. 1261897-06-6](/img/structure/B6380588.png)
2-Chloro-4-(furan-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(furan-2-yl)phenol, also known as 2-Chloro-4-Furanophenol, is a phenolic compound found in a variety of natural products, including plants and animals. It is a colorless solid with a molecular formula of C7H5ClO2 and a molar mass of 158.57 g/mol. 2-Chloro-4-Furanophenol has been extensively studied due to its wide range of potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, it has been used as an antifungal agent, an anti-inflammatory agent, an antiviral agent, and an antioxidant. In biochemistry, it has been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential inhibitor of cancer cell growth. In pharmacology, it has been studied as a potential drug for the treatment of a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol is not fully understood. However, it is believed that it acts as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydrogen peroxide, and by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the replication of HIV-1 and to reduce the levels of pro-inflammatory cytokines. In animal studies, it has been shown to reduce inflammation and to improve the function of the immune system.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, with yields of up to 95%. Another advantage is that it is relatively non-toxic, with an LD50 of >1000 mg/kg. The main limitation is that it is not very soluble in water, with a solubility of only 0.1 mg/mL.
Future Directions
There are several potential future directions for the study of 2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol. One potential direction is to further investigate its mechanism of action and its potential applications in the fields of medicine, biochemistry, and pharmacology. Another potential direction is to explore its potential use as a drug for the treatment of a variety of diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease. Additionally, further research could be done to explore its potential use as an antioxidant and an inhibitor of cytochrome P450 enzymes.
Synthesis Methods
2-Chloro-4-(furan-2-yl)phenol, 95%uranophenol can be synthesized through two main methods. The first method involves the reaction of furfural with chloroacetic acid in the presence of an acid catalyst. This reaction yields 2-chloro-4-furanophenol as a major product with a yield of up to 90%. The second method involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of an acid catalyst. This reaction yields 2-chloro-4-furanophenol as a major product with a yield of up to 95%.
properties
IUPAC Name |
2-chloro-4-(furan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDREEWWKCUQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685814 |
Source
|
Record name | 2-Chloro-4-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(furan-2-YL)phenol | |
CAS RN |
1261897-06-6 |
Source
|
Record name | 2-Chloro-4-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.